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molecular formula C12H8F3NO B1489351 4-(4-Fluorophenoxy)-3,5-difluoroaniline CAS No. 549547-31-1

4-(4-Fluorophenoxy)-3,5-difluoroaniline

Cat. No. B1489351
M. Wt: 239.19 g/mol
InChI Key: ZSMNCJYXFNBIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1cc(F)c(Oc2ccc(F)cc2)c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]([F:17])[cH:9][c:10]([N+:14]([O-:15])=[O:16])[cH:11][c:12]2[F:13])[cH:18][cH:19]1>>[F:1][c:2]1[cH:3][cH:4][c:5]([O:6][c:7]2[c:8]([F:17])[cH:9][c:10]([NH2:14])[cH:11][c:12]2[F:13])[cH:18][cH:19]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(C)=O
Name
O=[N+]([O-])c1cc(F)c(Oc2ccc(F)cc2)c(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1cc(F)c(Oc2ccc(F)cc2)c(F)c1

Outcomes

Product
Name
Type
product
Smiles
Nc1cc(F)c(Oc2ccc(F)cc2)c(F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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